(2,2,2-Trimethoxyethyl)cyclopropane

Description

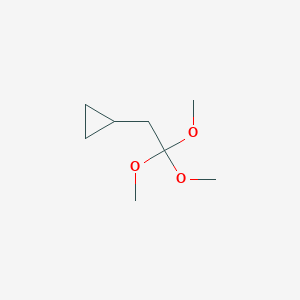

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trimethoxyethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-9-8(10-2,11-3)6-7-4-5-7/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSFNLBSWUEZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1CC1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trimethoxyethyl Cyclopropane and Analogues

Carbene and Carbenoid-Mediated Cyclopropanation Strategies

The transfer of a carbene or carbenoid fragment to an alkene is a powerful and widely used method for constructing cyclopropane (B1198618) rings. These reactive intermediates can be generated through various means, including photolysis, thermolysis, and, most commonly, transition metal catalysis.

Carbenes can be generated by the photolytic or thermolytic decomposition of suitable precursors, most notably diazo compounds and diazirines. beilstein-journals.orgsci-hub.se For instance, photolysis of a diazo compound leads to the extrusion of molecular nitrogen (N₂) and the formation of a carbene, which can then be "trapped" by an alkene to yield a cyclopropane. tuni.fi

The photolysis of ethyl diazoacetate is a classic example, generating a carbomethoxycarbene that reacts with various alkenes. tuni.fi Similarly, difluorodiazirine serves as a convenient photochemical source of difluorocarbene upon irradiation. beilstein-journals.org Thermolysis can also be effective; for example, heating difluorodiazirine above 165°C generates difluorocarbene, which can cyclopropanate alkenes in good yields. beilstein-journals.org

A significant challenge with free carbenes generated under these conditions is their high reactivity, which can lead to side reactions such as C-H insertion or rearrangement (e.g., 1,2-hydride shifts). sci-hub.sersc.org For a precursor like 4,4,4-trimethoxybut-1-ene, the desired cyclopropanation would be in competition with potential insertion into the C-H bonds of the methoxy (B1213986) groups. researchgate.net The reaction's outcome often depends on the carbene's spin state (singlet vs. triplet), with singlet carbenes typically favoring stereospecific cyclopropanation. tuni.fi

To control the high reactivity of carbenes and improve selectivity, transition metal catalysts are widely employed. These catalysts react with diazo compounds to form metal-carbene (or carbenoid) intermediates. This intermediate then transfers the carbene unit to an alkene in a more controlled manner, often with high levels of stereoselectivity and yield, while minimizing side reactions. The most common catalysts are based on copper and rhodium, though other metals have also shown significant utility.

Copper was one of the first metals used to catalyze the decomposition of diazo compounds for cyclopropanation. Copper(I) and Copper(II) salts and complexes are effective catalysts for transferring carbene fragments from diazoalkanes, and particularly from α-diazoesters like ethyl diazoacetate (EDA), to a wide range of alkenes. While historically significant, classic copper powder or copper(I) salt systems sometimes require high temperatures and can offer limited stereoselectivity. Modern advancements have led to the development of sophisticated copper-ligand complexes that provide excellent control over both diastereoselectivity and enantioselectivity. An intramolecular example includes the use of copper(II) acetate (B1210297) to mediate the cyclopropanation of α-oxo ketene (B1206846) N-allyl-N,X-acetals, demonstrating the method's applicability under mild conditions for forming complex bicyclic systems. acs.org

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | Ref |

| 1 | (E)-3-(allylamino)-1-(4-chlorophenyl)-3-(methylthio)prop-2-en-1-one | Cu(OAc)₂ | O₂, DCE, 80 °C | 2-(4-chlorobenzoyl)-1-(methylthio)-3-azabicyclo[3.1.0]hexane | 81 | acs.org |

| 2 | (E)-3-(allylamino)-1-(3-methoxyphenyl)-3-(methylthio)prop-2-en-1-one | Cu(OAc)₂ | O₂, DCE, 80 °C | 2-(3-methoxybenzoyl)-1-(methylthio)-3-azabicyclo[3.1.0]hexane | 78 | acs.org |

| 3 | (E)-3-(allylamino)-1-(2-bromophenyl)-3-(methylthio)prop-2-en-1-one | Cu(OAc)₂ | O₂, DCE, 80 °C | 2-(2-bromobenzoyl)-1-(methylthio)-3-azabicyclo[3.1.0]hexane | 70 | acs.org |

Rhodium(II) carboxylate complexes, particularly dirhodium(II) tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for carbene transfer reactions. They are generally more reactive than their copper counterparts, allowing reactions to proceed under milder conditions with lower catalyst loadings and often with superior selectivity. The mechanism involves the formation of a rhodium-carbene intermediate, which then reacts with the alkene. The choice of carboxylate or other bridging ligands on the dirhodium center can be used to tune the catalyst's reactivity and selectivity, making rhodium-catalyzed cyclopropanation a powerful tool for complex molecule synthesis.

While copper and rhodium dominate the field, several other transition metals have emerged as effective catalysts for cyclopropanation.

Iron: As an earth-abundant and low-cost metal, iron has gained significant attention as a sustainable alternative for catalysis. Iron porphyrin complexes, in particular, have been shown to be highly efficient catalysts for the cyclopropanation of olefins with diazo reagents. acs.orgiastate.edu The stereoselectivity of these reactions can be influenced by the porphyrin ligand structure, the solvent, and the reaction temperature, with trans/cis ratios of up to 29:1 being achievable at low temperatures. acs.org More recently, enantioselective iron-catalyzed intramolecular cyclopropanations have been developed using chiral spiro-bisoxazoline ligands, achieving high yields and excellent enantioselectivity (up to 97% ee). nih.gov

| Entry | Alkene | Diazo Reagent | Catalyst (mol %) | Temp (°C) | Product Yield (%) | trans:cis Ratio | Ref |

| 1 | Styrene | p-tolyldiazomethane | (TTP)Fe (0.8) | 25 | 93 | 14:1 | iastate.edu |

| 2 | Styrene | p-tolyldiazomethane | (tmtaa)Fe (1.8) | 25 | 99 | 1.9:1 | iastate.edu |

| 3 | Styrene | Ethyl diazoacetate | (TTP)Fe | -78 | - | 29:1 | acs.org |

| 4 | Styrene | Ethyl diazoacetate | (TMP)Fe | Ambient | - | 13:1 | acs.org |

Palladium: Palladium catalysts offer unique reactivity pathways for cyclopropanation. acs.org Some palladium-catalyzed methods proceed through the formation of a metal carbene from a diazo compound, similar to copper and rhodium. nih.gov However, other palladium-catalyzed reactions operate via different mechanisms, such as the oxidative cyclization of enynes, which can proceed through a Pd(II)/Pd(IV) catalytic cycle and result in a net inversion of the alkene geometry. nih.gov Palladium has also been used to catalyze cyclopropanation initiated by C-H activation of enamides, providing access to complex cyclopropane-fused norbornanes. sciengine.com

Gold: Gold catalysis has emerged as a powerful tool for a variety of organic transformations. Gold(I) complexes can catalyze the cyclopropanation of alkenes using precursors such as propargyl esters or 1,6-enynes. rsc.orgacs.org These reactions are often stereospecific and mechanistically distinct, sometimes involving an electrophilic process that is more related to the Simmons-Smith reaction than to traditional carbene transfer. rsc.org Gold catalysts stabilized in ionic liquids have also been shown to be active for the cyclopropanation of alkenes with ethyl diazoacetate, providing high yields and allowing for catalyst recycling. csic.es

Simmons-Smith Cyclopropanation and Related Zinc Carbenoids

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes using an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. adichemistry.comwikipedia.orgorganic-chemistry.orgtcichemicals.comyoutube.com This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. adichemistry.com The reaction's scope is broad, and it is tolerant of various functional groups, including ethers. tcichemicals.combldpharm.com However, no studies have been found that specifically describe the Simmons-Smith cyclopropanation of an alkene precursor to (2,2,2-Trimethoxyethyl)cyclopropane, such as 4,4,4-trimethoxybut-1-ene.

Corey-Chaykovsky Cyclopropanation in the Context of Trimethoxyethylcyclopropane Synthesis

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert various electrophiles, including α,β-unsaturated carbonyl compounds, into cyclopropanes. adichemistry.comnih.govwikipedia.org This reaction is a powerful tool for the formation of three-membered rings. wikipedia.org Stabilized sulfur ylides, such as dimethylsulfoxonium methylide, typically react with enones in a conjugate addition fashion to yield cyclopropanes. adichemistry.compku.edu.cn There is no literature available on the application of the Corey-Chaykovsky reaction to a substrate that would lead to the formation of this compound.

Nucleophilic Cyclopropanation Pathways

Kulinkovich Reaction and Titanium-Mediated Cyclopropanations

The Kulinkovich reaction involves the treatment of esters with Grignard reagents in the presence of a titanium(IV) alkoxide to produce cyclopropanols. wikipedia.orgorganic-chemistry.orgnrochemistry.com This method can be adapted to synthesize various substituted cyclopropanes. wikipedia.org A key feature of this reaction is the in-situ formation of a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org No published research demonstrates the use of the Kulinkovich reaction or other titanium-mediated cyclopropanations to synthesize this compound.

Intramolecular Nucleophilic Displacement Approaches

Intramolecular nucleophilic displacement is a common strategy for forming cyclopropane rings. wikipedia.org This typically involves the deprotonation of a carbon alpha to an electron-withdrawing group, followed by the displacement of a leaving group at the γ-position. wikipedia.org While this is a general and effective method for cyclopropane synthesis, there are no specific examples in the literature of its use to prepare this compound from a suitable precursor like a 1-halo-3-(2,2,2-trimethoxyethyl)propane derivative.

Alkoxy Group Incorporation Strategies in Cyclopropane Synthesis

The incorporation of alkoxy groups, such as the trimethoxyethyl group, into cyclopropane rings can be achieved through various synthetic strategies. Often, the alkoxy-containing functionality is present in the starting material prior to the cyclopropanation step. For instance, the cyclopropanation of an enol ether can directly lead to an alkoxy-substituted cyclopropane. wikipedia.org However, no literature specifically details the incorporation of a 2,2,2-trimethoxyethyl group onto a cyclopropane ring.

Asymmetric Synthetic Approaches to Chiral Cyclopropane Derivatives

The development of asymmetric methods to synthesize chiral cyclopropanes is a significant area of research. nih.govrsc.orgcore.ac.ukrsc.orgdicp.ac.cnunl.pt These methods often involve the use of chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of the cyclopropanation reaction. rsc.orgunl.pt While there are numerous examples of asymmetric Simmons-Smith, Corey-Chaykovsky, and other cyclopropanation reactions, none have been reported for the synthesis of chiral this compound.

Chemical Reactivity and Transformation Pathways of 2,2,2 Trimethoxyethyl Cyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

Electrophilic Ring Opening Modalities

Cyclopropanes bearing electron-donating substituents, such as the ether linkages in the (2,2,2-trimethoxyethyl) group, are susceptible to electrophilic attack. This process typically involves the coordination of an electrophile to the cyclopropane ring, leading to the formation of a carbocationic intermediate, which is then trapped by a nucleophile. The presence of alkoxy groups can stabilize the transition state and direct the regiochemical outcome of the ring-opening.

Research on ethyl 2,2-dimethoxycyclopropanecarboxylates, a system analogous to a functionalized (2,2,2-trimethoxyethyl)cyclopropane, demonstrates this principle clearly. In these donor-acceptor cyclopropanes, the gem-dialkoxy groups facilitate regioselective ring-opening at the C1–C2 bond when treated with various electrophiles. rsc.org For instance, the uncatalyzed reaction of C3-substituted ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride results in regio- and stereoselective formation of 1-ethyl 4-methyl 2-(phenylseleno)butanedioates. rsc.orgrsc.org The reaction proceeds via electrophilic opening of the C1-C2 bond. rsc.org In the absence of a C3 substituent, however, the primary product arises from the selenenylation of the corresponding 1,1-dimethoxyalkene, which is formed through isomerization of the cyclopropane. rsc.orgrsc.org

The use of a Lewis acid like titanium tetrachloride (TiCl₄) can be essential for reactions with less reactive electrophiles, such as phenylselenyl cyanide (PhSeCN), and can influence the stereochemistry of the products. rsc.orgrsc.org The mechanism is proposed to involve the formation of a well-stabilized dipolar intermediate generated by the coordination of the Lewis acid to the ester's carbonyl oxygen, followed by the cleavage of the cyclopropane ring. rsc.org

Radical-Induced Ring-Opening Processes

Radical-induced reactions provide another effective pathway for the functionalization of cyclopropanes. These processes typically involve the addition of a radical species to the cyclopropane ring, generating a cyclopropyl-substituted radical which then undergoes rapid ring-opening to form a more stable acyclic radical. nih.gov

Studies on methylenecyclopropanes (MCPs) and cyclopropyl (B3062369) olefins have shown that oxidative radical ring-opening can be initiated by various radical sources. nih.gov A relevant analogy for this compound involves the reaction of MCPs with ethers. In one study, the reaction of MCPs with ethers like 1,4-dioxane (B91453) or THF, using di-tert-butyl peroxide (DTBP) as a radical initiator, yielded 2-substituted 3,4-dihydronaphthalenes in moderate to excellent yields. nih.gov The proposed mechanism involves the formation of an α-alkoxy radical from the ether, which then adds to the cyclopropyl system, initiating the ring-opening and subsequent cyclization cascade. nih.gov It is noteworthy that under certain conditions, a cyclopropane ring can remain intact during radical reactions involving other parts of the molecule. acs.org

Nucleophilic Ring Opening Reactions of Activated Cyclopropanes

Nucleophilic ring-opening reactions typically require the cyclopropane to be "activated" by the presence of both an electron-donating group (D) and an electron-accepting group (A). snnu.edu.cnsci-hub.se The (2,2,2-trimethoxyethyl) group would serve as the donor. If an acceptor group (e.g., ester, ketone) were also present on the ring, the resulting donor-acceptor (D-A) cyclopropane would be highly susceptible to nucleophilic attack.

The ring-opening of D-A cyclopropanes is generally facilitated by a Lewis or Brønsted acid catalyst. snnu.edu.cnresearchgate.net The catalyst coordinates to the acceptor group, enhancing the electrophilicity of the cyclopropane and enabling attack by a wide range of nucleophiles. snnu.edu.cn A general method using a Brønsted acid catalyst in hexafluoroisopropanol (HFIP) has been shown to be effective for the ring-opening of various D-A cyclopropanes with nucleophiles including arenes, indoles, azide, diketones, and alcohols at room temperature. researchgate.net The reaction proceeds via an SN2-like mechanism, often with a high degree of regioselectivity and stereospecificity, involving an inversion of configuration at the carbon atom undergoing attack. researchgate.net

Rearrangement Reactions Involving the Cyclopropane Core

Vinylcyclopropane (B126155) Rearrangements Accelerated by Alkoxy Substituents

The vinylcyclopropane-cyclopentene rearrangement is a thermally or photochemically induced ring expansion that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.org While this compound is not itself a vinylcyclopropane, the influence of its alkoxy groups is highly relevant to this class of rearrangements.

It has been well-documented that alkoxy substituents can significantly accelerate the rate of vinylcyclopropane rearrangements. wikipedia.orgwikiwand.com This rate enhancement is analogous to the effect observed in the anionic oxy-Cope rearrangement. wikipedia.org The presence of an alkoxy group, particularly at the C1 position of the vinylcyclopropane, lowers the activation energy required for the rearrangement. wikipedia.org The mechanism of the rearrangement is complex and can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise diradical pathway, with the operative mechanism being highly dependent on the specific substrate and its stereochemistry. wikipedia.org Substituents that can stabilize a radical intermediate tend to lower the activation energy further. wikipedia.org

Sigmatropic Rearrangements in Cyclopropane Systems

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a conjugated π-system. libretexts.org In the context of cyclopropane chemistry, these rearrangements can be powerful tools for stereoselective synthesis. The presence of heteroatoms, such as the oxygen atoms in the trimethoxyethyl group, can have a profound influence on the kinetics of these reactions. nih.gov

A prominent example is the Claisen rearrangement, a semanticscholar.orgsemanticscholar.org-sigmatropic reaction. Studies have shown that appropriately positioned alkoxy groups can accelerate the parent Claisen rearrangement by as much as two orders of magnitude. nih.gov This acceleration is attributed to the electronic effects of the oxygen atom influencing the stability of the cyclic transition state. While the classic Claisen rearrangement involves allyl vinyl ethers, related transformations in other strained systems highlight the importance of substituents. For instance, semanticscholar.orgnih.gov- and semanticscholar.orgsemanticscholar.org-sigmatropic rearrangements of cyclopropenylcarbinol derivatives provide efficient and stereoselective access to functionalized alkylidenecyclopropanes. beilstein-journals.org

Cycloaddition Reactions and Formation of Polycyclic Structures

There are no documented studies on the participation of This compound in cycloaddition reactions. Cycloadditions are powerful reactions for forming cyclic compounds, and substituted cyclopropanes can participate in various modes, such as [3+2] and [4+3] cycloadditions, often acting as three-carbon synthons. wikipedia.orgcolab.wsd-nb.info These reactions typically require activation, for instance, through donor-acceptor substitution on the cyclopropane ring. nih.govrsc.org However, without experimental data, the potential for This compound to undergo such reactions or form polycyclic structures remains entirely theoretical. rsc.orgnih.govrsc.org

Functional Group Interconversions of the Trimethoxyethyl Moiety

The trimethoxyethyl group is an orthoester. In general organic synthesis, orthoesters are versatile functional groups, often used as protecting groups for carboxylic acids. They can be hydrolyzed under acidic conditions to reveal the corresponding carboxylic acid or ester. Additionally, they can be converted to other functional groups. ub.eduimperial.ac.ukcompoundchem.com However, no specific research has been published detailing the functional group interconversions of the trimethoxyethyl moiety when attached to a cyclopropane ring in This compound . The influence of the adjacent cyclopropane ring on the reactivity of the orthoester, and vice-versa, has not been investigated or reported.

Chemo- and Stereoselective Transformations

The study of chemo- and stereoselective reactions is fundamental to modern organic synthesis. bangor.ac.uk For a molecule like This compound , potential transformations could involve reactions of the cyclopropane ring or the orthoester. For instance, ring-opening reactions of the cyclopropane could be subject to stereochemical control. However, there is a complete absence of literature describing any chemo- or stereoselective transformations involving this specific compound. Therefore, no data on reaction conditions, catalysts, or stereochemical outcomes can be provided.

Reactivity as a Donor-Acceptor Cyclopropane Derivative

Donor-acceptor (D-A) cyclopropanes are a well-studied class of compounds that typically feature an electron-donating group (e.g., aryl, alkyl) and an electron-accepting group (e.g., ester, ketone) on the cyclopropane ring. nih.govnih.govchemrxiv.orgresearchgate.net This substitution pattern polarizes the cyclopropane bonds, making them highly reactive synthons for a variety of transformations, including ring-opening reactions and cycloadditions. d-nb.infonih.gov

For This compound to be classified as a D-A cyclopropane, it would require another substituent on the ring to act as either a donor or an acceptor. As the compound name stands, it describes a monosubstituted cyclopropane. The electronic nature of the trimethoxyethyl substituent itself is not strongly electron-withdrawing or donating in the typical sense required for D-A reactivity. Consequently, there are no research findings that characterize This compound as a donor-acceptor cyclopropane or detail its reactivity in this context.

Mechanistic Investigations and Computational Studies of 2,2,2 Trimethoxyethyl Cyclopropane Reactivity

Elucidation of Carbene and Carbenoid Addition Mechanisms

The formation of a cyclopropane (B1198618) ring, such as the one in (2,2,2-Trimethoxyethyl)cyclopropane, typically occurs via the addition of a carbene or a carbenoid to an alkene. Carbenes are neutral, divalent carbon species with six valence electrons, making them highly reactive electrophiles that readily react with nucleophilic carbon-carbon double bonds. libretexts.orgopenstax.org Carbenoids, such as the reagent used in the Simmons-Smith reaction, are metal-complexed reagents that exhibit carbene-like reactivity, often in a more controlled manner. libretexts.orgnih.gov

The addition of a singlet carbene to an alkene is generally accepted to proceed through a concerted mechanism. In this pathway, the carbene adds to the double bond in a single step, forming both new carbon-carbon sigma bonds simultaneously. almerja.com This is often depicted with a "butterfly-shaped" transition state. nih.gov A concerted mechanism is supported by the observation that the stereochemistry of the starting alkene is retained in the cyclopropane product. almerja.comyoutube.com

Alternatively, a stepwise mechanism could be considered, particularly for triplet carbenes, which react like biradicals. A stepwise process would involve the initial formation of a diradical intermediate. This intermediate would have a longer lifetime, allowing for rotation around the single bonds before the final ring closure occurs. Such a pathway would lead to a mixture of stereoisomeric products, indicating a non-stereospecific reaction. Computational studies on various metal-carbene systems have explored both concerted and stepwise pathways for cyclopropanation. researchgate.net

A key feature of many cyclopropanation reactions, particularly those involving singlet carbenes or Simmons-Smith-type carbenoids, is their stereospecificity. libretexts.orgopenstax.org This means that the stereochemical arrangement of the substituents on the starting alkene is directly translated to the final cyclopropane product. For example, the cyclopropanation of a cis-alkene yields a cis-disubstituted cyclopropane, while a trans-alkene produces a trans-disubstituted cyclopropane. libretexts.orgyoutube.com This high degree of stereospecificity is strong evidence for a concerted reaction mechanism, as a stepwise process with a rotatable intermediate would erode this stereochemical integrity. almerja.com The Simmons-Smith reaction is a classic example of a stereospecific cyclopropanation. nih.gov

Mechanistic Pathways of Cyclopropane Ring-Opening Reactions

The significant ring strain inherent in the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, including the presence of electrophiles, nucleophiles, or radical initiators. wikipedia.orgnih.gov These reactions are driven by the release of this strain energy, leading to more stable, acyclic products.

Cyclopropane rings can undergo opening via radical mechanisms, often as part of a cascade sequence. Such a process typically begins with the generation of a radical species that adds to a part of the molecule, initiating the ring-opening. For instance, an external radical can add to a substituent on the cyclopropane, or a radical can be generated on the cyclopropane ring itself. This leads to the homolytic cleavage of one of the carbon-carbon bonds in the ring, forming a distonic radical intermediate. This intermediate can then participate in subsequent reactions, such as intramolecular cyclizations or intermolecular additions, propagating a radical cascade. beilstein-journals.orgnih.govnih.gov These types of reactions have been explored for various cyclopropane derivatives, including methylenecyclopropanes and cyclopropanols, often initiated by oxidative processes. nih.govnih.gov

The nature of the intermediates formed during ring-opening dictates the final product structure. In polar, non-radical ring-opening reactions, the mechanism often involves the formation of carbocationic intermediates. For example, in the presence of a Brønsted or Lewis acid, a cyclopropane can be protonated or coordinated, leading to the heterolytic cleavage of a C-C bond and the formation of a carbocation. nih.govuni-regensburg.de This cation is then trapped by a nucleophile. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation, with cleavage occurring to form the most stable cationic intermediate. In donor-acceptor substituted cyclopropanes, the ring-opening is highly polarized and can be initiated by Lewis acids, leading to zwitterionic or dipolar intermediates that can be trapped in cycloaddition reactions. uni-regensburg.deresearchgate.net In radical reactions, the stability of the resulting alkyl radical intermediate plays a similar role in directing the regiochemical outcome of the ring cleavage. beilstein-journals.orgrsc.org

Catalytic Reaction Mechanisms

Both the formation and the ring-opening of cyclopropanes can be controlled and accelerated by catalysts. In cyclopropanation, transition metal catalysts, particularly those of copper, rhodium, iron, and palladium, are widely used to decompose diazo compounds to form metal-carbene intermediates. These intermediates then transfer the carbene group to an alkene. The catalyst plays a crucial role in modulating the reactivity and selectivity (chemo-, regio-, diastereo-, and enantioselectivity) of the carbene transfer.

In ring-opening reactions, Lewis acids are commonly employed to activate the cyclopropane ring towards nucleophilic attack. nih.govuni-regensburg.de Transition metals can also catalyze ring-opening reactions through oxidative addition of a C-C bond to the metal center, forming a metallacyclobutane intermediate. wikipedia.org This is a key step in various metal-catalyzed isomerizations and cycloadditions of cyclopropanes. Enantioselective catalytic systems have been developed for the ring-opening of cyclopropanes, allowing for the synthesis of chiral building blocks from prochiral substrates. researchgate.netnih.govscispace.com

Role of Transition Metal Complexes in Cyclopropane Transformations

Transition metal complexes are pivotal in activating the strained C-C bonds of cyclopropanes, enabling a diverse range of chemical transformations. The high ring strain of cyclopropanes makes them susceptible to oxidative addition to transition metals, forming metallacyclobutane intermediates. These intermediates can then undergo various reactions, including ring-opening, cycloadditions, and rearrangements. Common transition metals used in these transformations include palladium, rhodium, nickel, and copper. The specific reaction pathway is highly dependent on the nature of the metal, its oxidation state, and the substituents on the cyclopropane ring.

Ligand Effects on Reactivity and Selectivity

The ligands coordinated to the transition metal center play a crucial role in modulating the reactivity and selectivity of cyclopropane transformations. The electronic and steric properties of ligands can influence the rate of oxidative addition, the stability of the metallacyclobutane intermediate, and the regioselectivity and stereoselectivity of subsequent bond-forming or bond-breaking steps. For instance, bulky ligands can favor certain reaction pathways by minimizing steric interactions, while electron-donating or electron-withdrawing ligands can alter the electron density at the metal center, thereby influencing its catalytic activity.

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex chemical reactions, including those involving cyclopropanes.

DFT is a widely used computational method to investigate the potential energy surfaces of chemical reactions. For cyclopropane transformations, DFT studies can map out the step-by-step mechanism, identifying key intermediates and transition states. These calculations provide valuable insights into the feasibility of different reaction pathways and can help rationalize experimentally observed outcomes.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can generate detailed energy profiles for a given reaction. The height of the energy barrier at the transition state determines the reaction rate. Analysis of the geometry and electronic structure of transition states can reveal the key factors that control the reactivity and selectivity of the transformation. For example, in transition metal-catalyzed ring-opening of cyclopropanes, the geometry of the transition state can dictate which C-C bond is cleaved.

Computational models can be used to predict the reactivity and selectivity of new cyclopropane substrates or catalytic systems. By systematically varying substituents on the cyclopropane or ligands on the metal catalyst in silico, researchers can screen for optimal reaction conditions before undertaking extensive experimental work. These predictive studies can accelerate the discovery and development of novel synthetic methodologies.

Synthetic Applications of 2,2,2 Trimethoxyethyl Cyclopropane

Utilization as a C3 Building Block in Complex Molecule Synthesis

Donor-acceptor cyclopropanes are widely recognized as potent C3 synthons in organic synthesis. Their utility stems from the inherent ring strain and the electronic push-pull nature of the substituents, which facilitates controlled ring-opening reactions. In the case of (2,2,2-Trimethoxyethyl)cyclopropane, the cyclopropyl (B3062369) ring is the donor component, while the trimethoxyethyl group, a precursor to an ester or carboxylic acid, serves as the acceptor. This electronic arrangement activates the cyclopropane (B1198618) ring for various transformations.

Lewis acid-catalyzed ring-opening of DACs generates a 1,3-zwitterionic intermediate that can be trapped by various nucleophiles and electrophiles. nih.gov This reactivity allows for the stereoselective construction of acyclic and cyclic molecules with increased complexity. For instance, the formal [3+2] cycloaddition of DACs with various dipolarophiles is a powerful method for the synthesis of five-membered rings. researchgate.net

While no specific examples involving this compound are reported, it is plausible that it could participate in similar reactions. For example, treatment with a Lewis acid in the presence of an aldehyde could lead to the formation of substituted tetrahydrofurans. The orthoester group would likely remain intact under mild Lewis acidic conditions, offering a handle for further transformations after the core scaffold is assembled.

The application of DACs in the total synthesis of natural products highlights their importance as C3 building blocks. For example, DACs have been employed in the synthesis of various natural products where the cyclopropane unit is strategically incorporated and later elaborated. nih.gov

Table 1: Examples of Donor-Acceptor Cyclopropanes as C3 Building Blocks

| Donor-Acceptor Cyclopropane | Reaction Partner | Product Type | Reference |

| 2-Aryl-1,1-dicyanocyclopropane | Indole | Pyrroloindoline | bohrium.com |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aldehyde | Tetrahydrofuran | nih.gov |

| Ethyl 2-vinylcyclopropane-1-carboxylate | Imine | Pyrrolidine | researchgate.net |

It is conceivable that this compound could be employed in analogous synthetic strategies, providing access to novel complex molecules.

Precursor for Functionalized Cyclopropane Derivatives

The trimethoxyethyl group in this compound is a masked carboxylic acid ester. This functionality can be hydrolyzed under acidic conditions to reveal a carboxylic acid or transesterified in the presence of an alcohol. This allows for the introduction of a wide range of functional groups, making this compound a versatile precursor to other functionalized cyclopropane derivatives.

For instance, hydrolysis to the corresponding carboxylic acid would allow for amide bond formation by coupling with amines, or conversion to an acyl halide, which could then participate in a variety of nucleophilic acyl substitution reactions. These transformations would yield a diverse library of cyclopropane-containing molecules from a single starting material.

Furthermore, the cyclopropane ring itself can be functionalized. While the target compound is not a typical "donor-acceptor" cyclopropane in the sense of having vicinal electron-donating and withdrawing groups directly attached to the ring, the orthoester can be converted to a carbonyl group, which can activate the adjacent C-C bond of the cyclopropane for ring-opening reactions.

Table 2: Potential Functionalizations of this compound

| Reagent/Condition | Product Functional Group | Potential Application |

| H₃O⁺ | Carboxylic Acid | Amide coupling, esterification |

| R-OH, H⁺ | Ester | Diverse side chains |

| LiAlH₄ | Primary Alcohol | Oxidation, etherification |

| R-MgBr, then H₃O⁺ | Ketone | Further carbon-carbon bond formation |

These potential transformations underscore the role of this compound as a versatile starting material for the synthesis of a variety of functionalized cyclopropanes. nih.gov

Development of Novel Heterocyclic and Carbocyclic Scaffolds

A significant application of donor-acceptor cyclopropanes is in the synthesis of heterocyclic and carbocyclic scaffolds. thieme-connect.comnih.gov The ability of DACs to act as 1,3-dipole synthons makes them ideal partners in cycloaddition reactions.

Heterocyclic Scaffolds: The reaction of DACs with heterodipolarophiles such as nitrones, azomethine imines, and carbonyl ylides provides access to a wide variety of five-membered heterocycles. thieme-connect.com For example, the reaction of a DAC with a nitrile in the presence of a Lewis acid can yield substituted dihydropyrroles. It is plausible that this compound, after conversion of the orthoester to a more activating group like an ester, could participate in such cycloadditions.

Carbocyclic Scaffolds: Similarly, the reaction of DACs with various carbon-based dipolarophiles, such as alkenes and alkynes, leads to the formation of five- and seven-membered carbocycles. researchgate.netnih.gov These reactions often proceed with high stereoselectivity, allowing for the construction of complex carbocyclic frameworks. The use of this compound in such reactions could provide access to novel carbocyclic structures bearing a latent carboxylic acid functionality.

A notable example is the formal [3+2] cycloaddition between a DAC and an alkene to form a cyclopentane (B165970) ring, a common motif in many natural products and biologically active molecules. researchgate.net

Divergent Synthetic Pathways from this compound

The concept of divergent synthesis, where a single starting material is converted into a diverse range of products, is a powerful strategy in modern organic synthesis. Donor-acceptor cyclopropanes are excellent substrates for divergent synthesis due to their multiple reactive sites. rsc.orgnih.gov

Starting from this compound, a divergent synthetic approach could be envisioned. The orthoester can be hydrolyzed to the carboxylic acid, which can then be converted to a variety of other functional groups (amides, esters, etc.). Simultaneously, the cyclopropane ring can undergo a range of ring-opening or cycloaddition reactions.

For example, Lewis acid-mediated ring-opening in the presence of different nucleophiles would lead to a variety of 1,3-difunctionalized products. Alternatively, cycloaddition reactions with different dipolarophiles would generate a library of diverse heterocyclic and carbocyclic compounds. This divergent approach would allow for the rapid generation of molecular diversity from a single, readily accessible building block.

A hypothetical divergent synthesis from this compound is outlined below:

Path A: Functional Group Interconversion. Hydrolysis of the orthoester to a carboxylic acid, followed by amide coupling with a library of amines, would generate a series of cyclopropyl amides.

Path B: Ring-Opening. Lewis acid-catalyzed ring-opening in the presence of various nucleophiles (e.g., alcohols, thiols, amines) would yield a range of 1,3-disubstituted propane (B168953) derivatives.

Path C: Cycloaddition. Conversion of the orthoester to an ester, followed by a [3+2] cycloaddition with an alkene, would produce a substituted cyclopentane.

This multifaceted reactivity highlights the potential of this compound as a valuable scaffold for the development of divergent synthetic strategies, enabling the efficient exploration of chemical space.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of cyclopropanes has traditionally relied on methods like the Simmons-Smith reaction or the use of diazo compounds. nih.gov However, future research is centered on creating novel catalytic systems that offer broader substrate scope, higher efficiency, and greater control over stereochemistry, while minimizing hazardous reagents.

Recent advancements include the development of cobalt and rhodium-based catalysts for asymmetric cyclopropanation. For instance, a cobalt(II) complex of a D2-symmetric chiral porphyrin has proven effective for the cyclopropanation of olefins with α-cyanodiazoacetates, yielding products with high diastereo- and enantioselectivity. organic-chemistry.org Similarly, new cobalt-based systems are enabling the asymmetric cyclopropanation of a wide range of alkenes using in-situ generated α-heteroaryldiazomethanes, which are valuable in medicinal chemistry. nih.gov This approach provides high yields and excellent control over the product's 3D structure. nih.gov

Researchers are also exploring innovative carbene precursors to move away from potentially explosive diazoalkanes. One promising strategy involves using gem-dichloroalkanes as precursors for nonstabilized carbenes in cobalt-catalyzed asymmetric cyclopropanations. dicp.ac.cn Furthermore, palladium-catalyzed reactions using (trimethylsilyl)diazomethane are being used for the stereoselective cyclopropanation of 1,1-diborylalkenes, creating highly functionalized cyclopropane (B1198618) building blocks. nih.gov Strong and confined acids are also being investigated as catalysts for the highly enantioselective fragmentation of cyclopropanes, which represents a new frontier in selective alkane activation. nih.gov

Table 1: Comparison of Emerging Catalytic Systems for Cyclopropanation

| Catalytic System | Precursor | Key Advantages | Research Focus |

|---|---|---|---|

| Chiral Cobalt-Porphyrin | α-Cyanodiazoacetates | High diastereo- and enantioselectivity for aromatic and aliphatic olefins. organic-chemistry.org | Asymmetric synthesis |

| Co(II)-Amidoporphyrin | α-Heteroaryldiazomethanes | High yields and stereoselectivity for valuable heteroaryl cyclopropanes. nih.gov | Medicinal chemistry scaffolds |

| Cobalt-Pybox | gem-Dichloroalkanes | Avoids hazardous diazoalkanes; compatible with alkyl-substituted carbenes. dicp.ac.cn | Safety and substrate scope |

| Palladium Catalysis | (Trimethylsilyl)diazomethane | Creates polyfunctionalized B, B, Si-cyclopropanes with controlled stereoselectivity. nih.gov | Functionalized building blocks |

| Confined Brønsted Acids | N/A (Fragmentation) | Catalytic, enantioselective activation and fragmentation of alkanes. nih.gov | Novel transformations |

Exploration of Bio-Inspired Synthetic Routes

Nature provides inspiration for novel synthetic strategies, and the biosynthesis of cyclopropanes is a growing area of interest. nih.gov Researchers are engineering enzymes and developing biomimetic systems to perform cyclopropanations with remarkable selectivity and under mild conditions. rug.nlacs.org

Engineered myoglobin (B1173299) and cytochrome P450 enzymes have been repurposed to catalyze asymmetric cyclopropanations. rug.nl These biocatalytic methods often rely on carbene transfer from diazo reagents. rug.nl For example, engineered myoglobin-based catalysts have been developed for the stereoselective synthesis of highly desirable fluorinated cyclopropanes, a transformation not readily accessible with traditional chemical catalysts. nih.govutdallas.edu These enzymatic systems can achieve excellent diastereoselectivity and enantioselectivity. utdallas.edu

Beyond repurposing existing enzymes, scientists are exploring entirely new biocatalytic pathways. One such avenue is cationic cyclopropanation, a key pathway in the biosynthesis of many natural products that is rarely seen in traditional organic synthesis. nih.govacs.orgnih.gov This process involves the formation of a cyclopropane ring from a carbocation intermediate and represents a fundamentally different approach from carbene-based methods. acs.org Additionally, Mycolic Acid Cyclopropane Synthase (MACS) enzymes are being investigated as green biocatalysts. europa.eu Unlike heme-based biocatalysts, MACSs use S-adenosyl-L-methionine (SAM) as the methylene (B1212753) donor, avoiding the need for hazardous diazo compounds entirely. europa.eu

DNA-based catalysts, comprising G-quadruplex (G4) structures and a metal porphyrin cofactor, are also emerging as a novel platform for asymmetric cyclopropanation, achieving high enantioselectivity. acs.org

Expansion of Reaction Scope for the Trimethoxyethyl Moiety

While no literature exists for the "(2,2,2-trimethoxyethyl)cyclopropane" moiety specifically, research on donor-acceptor (D-A) cyclopropanes provides a framework for how such a functional group might behave. The trimethoxyethyl group would likely serve as a masked aldehyde or a potential coordinating group for a metal catalyst, influencing the cyclopropane's reactivity.

D-A cyclopropanes are known to act as 1,3-zwitterion equivalents, enabling a variety of ring-opening and cycloaddition reactions. beilstein-journals.orgresearchgate.net The presence of an electron-donating group (like the cyclopropane itself) and an electron-accepting group polarizes the molecule, making it susceptible to nucleophilic attack and subsequent ring expansion or annulation. beilstein-journals.org Research is focused on expanding the scope of these transformations to build complex molecular architectures, such as seven-membered rings, which are challenging to synthesize. researchgate.net For a hypothetical this compound, the trimethoxyethyl acetal (B89532) could be hydrolyzed to an aldehyde, which could then participate in further reactions. Alternatively, the oxygen atoms of the methoxy (B1213986) groups could direct catalytic transformations at specific sites on the molecule.

Green Chemistry Approaches in Cyclopropane Synthesis

The principles of green chemistry are increasingly being applied to cyclopropanation to reduce environmental impact. thieme-connect.deresearchgate.netthieme-connect.com This involves using alternative energy sources, safer solvents, and more sustainable catalytic processes. acsgcipr.orgthieme-connect.com

Key areas of development include:

Alternative Solvents: Water is being explored as a green solvent for cyclopropanation, offering cost, safety, and environmental benefits. thieme-connect.comrsc.org Catalyst-free, on-water systems have been developed for the reaction of diazo compounds with electron-deficient alkenes. rsc.org

Alternative Energy Inputs:

Electrochemistry: Electrochemical methods offer a scalable and sustainable approach for cyclopropanation under mild, ambient conditions. uva.nl A nickel-catalyzed electrochemical process in continuous-flow has shown a broad substrate scope and high tolerance for various functional groups. uva.nl

Photocatalysis: Visible-light-mediated cyclopropanation is emerging as a sustainable strategy, often involving the generation of carbenes from diazo precursors. researchgate.net

Mechanochemistry: Solvent-free mechanochemical protocols reduce waste and align with several principles of green chemistry. researchgate.net

Sustainable Catalysis:

Biocatalysis: As discussed previously, using enzymes avoids toxic metals and often proceeds with high selectivity in aqueous media. europa.euresearchgate.net

Hydrogen-Borrowing Catalysis: This sustainable method allows for the α-cyclopropanation of ketones using alcohols, avoiding the use of hazardous reagents and generating minimal waste. nih.gov

Table 2: Green Chemistry Strategies in Cyclopropanation

| Strategy | Description | Key Benefit | Example |

|---|---|---|---|

| On-Water Synthesis | Using water as the reaction medium. | Reduces use of volatile organic solvents. thieme-connect.com | Catalyst-free [2+1] annulations. rsc.org |

| Electrochemistry | Using electricity to drive the reaction. | Scalable, mild conditions, tolerates air/moisture. uva.nl | Ni-catalyzed continuous-flow cyclopropanation. uva.nl |

| Biocatalysis | Using engineered enzymes as catalysts. | High selectivity, biodegradable catalyst, mild conditions. europa.eu | Myoglobin-catalyzed synthesis of fluorinated cyclopropanes. utdallas.edu |

| Hydrogen-Borrowing | Using alcohols as alkylating agents via a metal hydride intermediate. | High atom economy, avoids toxic reagents. nih.gov | α-cyclopropanation of ketones. nih.gov |

Q & A

Q. Methodological Answer :

- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>150°C for most cyclopropanes) .

- Solubility : Use shake-flask method with HPLC quantification in solvents like THF or DMSO .

- LogP Determination : Reverse-phase HPLC correlates with octanol-water partitioning, critical for pharmacokinetic modeling .

Advanced: How does the trimethoxyethyl group influence peptide backbone conformation in foldamers?

Methodological Answer :

Incorporating cyclopropane δ-amino acids into peptides enhances helical stability:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.